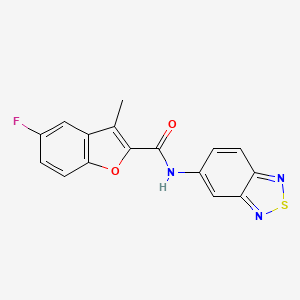

![molecular formula C21H23N3O4 B11315887 N-(2-methoxybenzyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11315887.png)

N-(2-methoxybenzyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-Methoxybenzyl)-2-{4-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamid ist eine komplexe organische Verbindung, die in verschiedenen Bereichen der wissenschaftlichen Forschung großes Interesse geweckt hat. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die eine Methoxybenzylgruppe, einen Oxadiazolring und einen Phenoxyacetamid-Rest umfasst.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-(2-Methoxybenzyl)-2-{4-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamid umfasst in der Regel mehrere Schritte, beginnend mit der Herstellung der Schlüsselintermediate. Ein üblicher Ansatz ist die Bildung des Oxadiazolrings durch Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen. Es folgt die Einführung der Methoxybenzylgruppe und des Phenoxyacetamid-Rests durch nukleophile Substitutionsreaktionen. Die Reaktionsbedingungen umfassen häufig die Verwendung von Lösungsmitteln wie Dichlormethan oder Dimethylformamid und Katalysatoren wie Triethylamin oder Kaliumcarbonat, um die Reaktionen zu erleichtern.

Industrielle Produktionsmethoden

In einem industriellen Umfeld kann die Produktion dieser Verbindung Batch-Prozesse im großen Maßstab oder kontinuierliche Fließsysteme umfassen. Die Wahl des Verfahrens hängt von Faktoren wie dem gewünschten Ertrag, der Reinheit und der Wirtschaftlichkeit ab. Die Optimierung der Reaktionsparameter, einschließlich Temperatur, Druck und Reaktionszeit, ist entscheidend, um eine effiziente Produktion zu gewährleisten. Darüber hinaus werden Reinigungstechniken wie Umkristallisation oder Chromatographie eingesetzt, um das Endprodukt mit hoher Reinheit zu erhalten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-(2-Methoxybenzyl)-2-{4-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, was zur Bildung entsprechender oxidierter Produkte führt.

Reduktion: Reduktionsreaktionen können mit Mitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, was zur Reduktion spezifischer funktioneller Gruppen innerhalb des Moleküls führt.

Substitution: Nukleophile Substitutionsreaktionen sind häufig, bei denen Nukleophile wie Amine oder Thiole bestimmte Substituenten am aromatischen Ring ersetzen.

Häufige Reagenzien und Bedingungen

Die Reaktionen erfordern in der Regel spezifische Reagenzien und Bedingungen, um effizient abzulaufen. So können beispielsweise Oxidationsreaktionen in sauren oder basischen Medien durchgeführt werden, während Reduktionsreaktionen häufig wasserfreie Bedingungen erfordern, um Nebenreaktionen zu verhindern. Substitutionsreaktionen können durch das Vorhandensein von Katalysatoren oder unter Rückflussbedingungen erleichtert werden, um die Reaktionsgeschwindigkeit zu erhöhen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. So kann beispielsweise die Oxidation Carbonsäuren oder Ketone liefern, während die Reduktion Alkohole oder Amine produzieren kann. Substitutionsreaktionen führen zur Bildung verschiedener substituierter Derivate der ursprünglichen Verbindung.

Wissenschaftliche Forschungsanwendungen

N-(2-Methoxybenzyl)-2-{4-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Die Verbindung wird als Baustein bei der Synthese komplexerer Moleküle verwendet und dient als Zwischenprodukt in der organischen Synthese.

Biologie: Es wird auf seine potenziellen biologischen Aktivitäten untersucht, wie z. B. antimikrobielle, antimykotische oder Antikrebs-Eigenschaften.

Medizin: Es werden laufende Forschungsarbeiten durchgeführt, um sein Potenzial als Therapeutikum zu erforschen, insbesondere bei der Entwicklung neuer Medikamente, die auf bestimmte Krankheiten abzielen.

Industrie: Die Verbindung findet Anwendungen bei der Entwicklung neuer Materialien wie Polymere oder Beschichtungen aufgrund ihrer einzigartigen chemischen Eigenschaften.

Wirkmechanismus

Der Mechanismus, durch den N-(2-Methoxybenzyl)-2-{4-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamid seine Wirkungen entfaltet, beinhaltet Wechselwirkungen mit bestimmten molekularen Zielstrukturen und Signalwegen. So kann seine antimikrobielle Aktivität auf die Störung von bakteriellen Zellmembranen oder die Hemmung von Schlüsselenzymen, die am bakteriellen Stoffwechsel beteiligt sind, zurückzuführen sein. Im Zusammenhang mit der Krebsforschung kann die Verbindung die Apoptose induzieren oder die Zellproliferation hemmen, indem sie bestimmte Signalwege angreift, die am Wachstum von Krebszellen beteiligt sind.

Wirkmechanismus

The mechanism of action of N-[(2-METHOXYPHENYL)METHYL]-2-{4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ACETAMIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring and phenoxyacetamide moiety are likely involved in these interactions, contributing to the compound’s overall bioactivity.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- N-(2-Methoxybenzyl)-2-(Methylamino)acetamid

- N-(4-Methoxybenzyl)-2-(Methylamino)acetamid

- 2-(Ethylamino)-N-(4-Methoxybenzyl)acetamid

Einzigartigkeit

N-(2-Methoxybenzyl)-2-{4-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamid zeichnet sich durch seine einzigartige Kombination von Strukturmerkmalen aus, die ihm besondere chemische Eigenschaften und potenzielle Anwendungen verleihen. Insbesondere das Vorhandensein des Oxadiazolrings trägt zu seiner Stabilität und Reaktivität bei und macht ihn zu einer wertvollen Verbindung für verschiedene Forschungs- und Industrieanwendungen.

Eigenschaften

Molekularformel |

C21H23N3O4 |

|---|---|

Molekulargewicht |

381.4 g/mol |

IUPAC-Name |

N-[(2-methoxyphenyl)methyl]-2-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |

InChI |

InChI=1S/C21H23N3O4/c1-14(2)20-23-21(28-24-20)15-8-10-17(11-9-15)27-13-19(25)22-12-16-6-4-5-7-18(16)26-3/h4-11,14H,12-13H2,1-3H3,(H,22,25) |

InChI-Schlüssel |

ACNUYDMTOFWSEN-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)C1=NOC(=N1)C2=CC=C(C=C2)OCC(=O)NCC3=CC=CC=C3OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethyl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11315813.png)

![7-bromo-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11315821.png)

![8-methyl-4-oxo-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide](/img/structure/B11315828.png)

![2-(3,5-dimethylphenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B11315843.png)

![N-(1,2,3,4-tetrahydronaphthalen-1-yl)-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide](/img/structure/B11315848.png)

![N-(3-Methoxypropyl)-3-{3,5,9-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide](/img/structure/B11315863.png)

![4-[3-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-4-methylphenyl]-2-methyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one](/img/structure/B11315864.png)

![2-[(E)-2-(2-chlorophenyl)ethenyl]-5-{4-[(2-methylphenoxy)acetyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B11315865.png)

![5-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)-2-(dimethylamino)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11315871.png)

![2-{3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide](/img/structure/B11315879.png)

![N-(2-fluorophenyl)-6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carboxamide 1,1-dioxide](/img/structure/B11315892.png)